molecular formula C10H11F3N2O2 B1479482 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2098101-38-1

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1479482
CAS No.: 2098101-38-1
M. Wt: 248.2 g/mol
InChI Key: RLBQIIVXPYXFIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the similar compound “(1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid”, the InChI code is "1S/C9H12BF3N2O2/c11-9(12,13)8-7(10(16)17)5-15(14-8)6-3-1-2-4-6/h5-6,16-17H,1-4H2" .

Scientific Research Applications

Structural Development and Agonistic Activity

The compound 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is structurally related to 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives, which have been studied for their agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). Structural-activity relationship (SAR) studies highlighted the importance of the substituent's steric bulkiness on the 1H-pyrazolo-[3,4-b]pyridine ring and the positioning of the hydrophobic tail for hPPARα agonistic activity. These findings could be relevant for the development of compounds targeting metabolic disorders through the modulation of hPPARα (Miyachi et al., 2019).

Antidiabetic and Antihyperglycemic Agents

Another area of research involving similar pyrazole derivatives is their potential as antidiabetic and antihyperglycemic agents. Compounds with the trifluoromethyl group at the C5 position on pyrazol-3-one have shown potent antihyperglycemic effects in diabetic mouse models. The structural modification at the C4 position, combined with the trifluoromethyl group, has been linked to a significant reduction in plasma glucose levels. This suggests that pyrazole derivatives could represent a new class of antihyperglycemic agents, potentially acting through selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Analgesic and Anti-Inflammatory Properties

Pyrazole derivatives, especially those incorporating a 5-trifluoromethyl group, have been evaluated for their analgesic and anti-inflammatory properties. Compounds synthesized from the cyclocondensation of 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones have shown significant activity in reducing pain-related behavior and carrageenan-induced paw edema in mice models. This suggests their potential application in developing new analgesic and anti-inflammatory agents, which could be particularly useful in conditions where traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are contraindicated or less effective (Sauzem et al., 2008).

Antipyretic Effects

Research into pyrazoline derivatives, including those with structural similarities to this compound, has shown promising antipyretic effects. Novel pyrazolines with specific substitutions have been effective in reducing body temperature and reversing fever induced by endotoxins in mice models. This indicates the potential utility of such compounds in the development of new antipyretic medications, which could offer alternatives to existing therapies with different mechanisms of action or improved safety profiles (Souza et al., 2002).

Safety and Hazards

The safety and hazards of a compound can be determined by its safety information. For the similar compound “(1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid”, the safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .

Properties

IUPAC Name

2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-5-7(9(16)17)15(14-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBQIIVXPYXFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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